Scientific Field: Medicinal Chemistry
Summary: 5-bromo-3-chloro-2-fluoroBenzonitrile is used in the synthesis of pyrimidine functional compounds that act as GABAAα2/α3 binding site agonists. These compounds are investigated for their potential in treating anxiety disorders.
Methods/Experimental Procedures: The compound is incorporated into the pyrimidine scaffold using appropriate synthetic methods, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Results/Outcomes: The resulting pyrimidine derivatives are evaluated for their binding affinity to GABAA receptors, and their anxiolytic properties are assessed in preclinical models.
Scientific Field: Organic Electronics
Summary: 5-bromo-3-chloro-2-fluoroBenzonitrile serves as a precursor for synthesizing thermally activated delayed fluorescence (TADF) dyes. These dyes are used in organic light-emitting diodes (OLEDs) to enhance efficiency and color purity.
Methods/Experimental Procedures: The compound is incorporated into the TADF dye structure through synthetic routes involving coupling reactions, cyclizations, and functional group transformations.
Results/Outcomes: The resulting TADF dyes exhibit efficient fluorescence and are employed in OLED devices for improved performance.
Scientific Field: Nuclear Medicine
Summary: 5-bromo-3-chloro-2-fluoroBenzonitrile is used to synthesize the radiotracer [F]FPEB, which targets the metabotropic glutamate subtype 5 receptor (mGluR5) in positron emission tomography (PET) imaging.
Methods/Experimental Procedures: Radiosynthesis involves labeling the compound with fluorine-18 and optimizing reaction conditions.
Results/Outcomes: [18F]FPEB demonstrates specific binding to mGluR5 in brain imaging studies, aiding in neuroreceptor research and drug development.
Summary: 5-bromo-3-chloro-2-fluoroBenzonitrile serves as a building block for synthesizing active pharmaceutical ingredients (APIs) with potential antitumor and anti-inflammatory properties.
Methods/Experimental Procedures: The compound is incorporated into more complex structures using diverse synthetic strategies.
Results/Outcomes: The resulting APIs are evaluated for their biological activity, including antitumor efficacy and anti-inflammatory effects.
Scientific Field: Organic Chemistry
Summary: 5-bromo-3-chloro-2-fluoroBenzonitrile is part of a family of fluorinated building blocks used for diverse chemical transformations.
Methods/Experimental Procedures: Researchers incorporate this compound into various synthetic pathways, exploring its reactivity.
Results/Outcomes: The versatility of fluorinated building blocks enables the creation of novel molecules with tailored properties.
5-bromo-3-chloro-2-fluorobenzonitrile is an organic compound with the molecular formula C₇H₂BrClFN and a molecular weight of 234.45 g/mol. This compound features a benzene ring substituted with three halogen atoms: bromine at position 5, chlorine at position 3, and fluorine at position 2, along with a nitrile group (-C≡N) at position 1. The presence of these halogen substituents significantly influences the compound's chemical properties and reactivity, making it a subject of interest in various chemical and biological studies .
Several methods can be employed to synthesize 5-bromo-3-chloro-2-fluorobenzonitrile:
5-bromo-3-chloro-2-fluorobenzonitrile finds applications in:
Several compounds share structural similarities with 5-bromo-3-chloro-2-fluorobenzonitrile. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Bromo-3-chloro-2-fluorobenzonitrile | 1160574-68-4 | 0.93 |
3-Chloro-2,4-difluorobenzonitrile | 887267-38-1 | 0.80 |
5-Chloro-2,4-difluorobenzonitrile | 146780-26-9 | 0.78 |
5-Bromo-2-fluoro-4-methylbenzonitrile | 1269493-45-9 | 0.72 |
4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2 | 0.72 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of bromine, chlorine, and fluorine in specific positions on the benzene ring distinguishes 5-bromo-3-chloro-2-fluorobenzonitrile from its analogs, potentially leading to unique reactivity patterns and biological activities .